molecular formula C7H11N3O2 B13103530 ethyl 1-ethyl-1H-1,2,3-triazole-5-carboxylate

ethyl 1-ethyl-1H-1,2,3-triazole-5-carboxylate

Cat. No.: B13103530
M. Wt: 169.18 g/mol
InChI Key: MNNUUMJNFDIJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-ethyl-1H-1,2,3-triazole-5-carboxylate is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group attached to the nitrogen atom at the 1-position and an ethyl ester group at the 5-position of the triazole ring. It is used in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cycloaddition Reaction: : One common method for synthesizing ethyl 1-ethyl-1H-1,2,3-triazole-5-carboxylate involves a cycloaddition reaction between an azide and an alkyne. This reaction, known as the Huisgen cycloaddition, is typically catalyzed by copper(I) salts. The reaction proceeds under mild conditions and provides high yields of the desired triazole compound.

  • N-Alkylation: : Another method involves the N-alkylation of 1H-1,2,3-triazole-5-carboxylate with ethyl iodide. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Ethyl 1-ethyl-1H-1,2,3-triazole-5-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction typically targets the ester group, converting it into an alcohol.

  • Substitution: : The triazole ring can participate in nucleophilic substitution reactions. For example, the ethyl group at the 1-position can be replaced by other alkyl or aryl groups using appropriate nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, aryl halides.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various alkyl or aryl substituted triazoles.

Scientific Research Applications

Chemistry

In organic synthesis, ethyl 1-ethyl-1H-1,2,3-triazole-5-carboxylate is used as a building block for the construction of more complex molecules

Biology

In biological research, this compound is used as a probe to study enzyme activities and protein interactions. The triazole ring can mimic natural substrates, making it useful in the design of enzyme inhibitors and other bioactive molecules.

Medicine

This compound has potential applications in medicinal chemistry. Triazole-containing compounds are known for their antimicrobial, antifungal, and anticancer properties. This compound can serve as a lead structure for the development of new therapeutic agents.

Industry

In the materials science industry, this compound is used in the synthesis of polymers and other advanced materials. Its incorporation into polymer backbones can improve the thermal and mechanical properties of the resulting materials.

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-1H-1,2,3-triazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to its biological effects. In materials science, its role is more structural, contributing to the stability and properties of the materials it is incorporated into.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1H-1,2,3-triazole-5-carboxylate: Lacks the ethyl group at the 1-position, making it less hydrophobic.

    Methyl 1-ethyl-1H-1,2,3-triazole-5-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    1-Phenyl-1H-1,2,3-triazole-5-carboxylate: Contains a phenyl group at the 1-position, which can enhance aromatic interactions.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions. The presence of both an ethyl group and an ethyl ester group provides a balance of hydrophobicity and reactivity, making it versatile for various applications.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

ethyl 3-ethyltriazole-4-carboxylate

InChI

InChI=1S/C7H11N3O2/c1-3-10-6(5-8-9-10)7(11)12-4-2/h5H,3-4H2,1-2H3

InChI Key

MNNUUMJNFDIJSD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CN=N1)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.